molecular formula C18H11NO3S B5698984 2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid

2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid

Cat. No.: B5698984
M. Wt: 321.4 g/mol
InChI Key: XJFMZZXKJNOONU-UHFFFAOYSA-N
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Description

2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid is a complex organic compound that features a benzothiazole ring fused with a furan ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or triethylamine, and the mixture is heated in ethanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole and furan rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antitumor activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde
  • 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid
  • 2-(1,3-Benzothiazol-2-yl)acetonitrile

Uniqueness

2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid is unique due to its combination of benzothiazole, furan, and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S/c20-18(21)12-6-2-1-5-11(12)14-9-10-15(22-14)17-19-13-7-3-4-8-16(13)23-17/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFMZZXKJNOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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